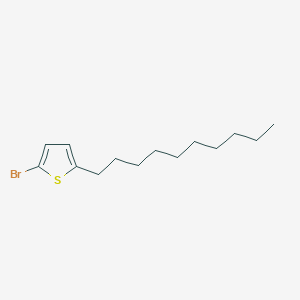

2-Bromo-5-decylthiophene

Vue d'ensemble

Description

2-Bromo-5-decylthiophene is a chemical compound derived from thiophene, featuring a bromine atom at the 2-position and a decyl alkyl chain at the 5-position. This compound is widely used as an end-capping reagent in the synthesis of semiconducting molecules, including oligomers and polymers . The presence of the bromine functional group allows for facile further functionalization using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution reactions . The decyl alkyl chain enhances the solubility and thermal stability of the end product .

Mécanisme D'action

Target of Action

2-Bromo-5-decylthiophene is a popular alkylated thiophene building block . It is primarily used as an end-capping reagent for the synthesis of semiconducting molecules, including oligomers and polymers . The compound’s primary targets are these semiconducting molecules, where it contributes to their solubility and thermal stability .

Mode of Action

The bromine functional group in this compound provides accessibility to further functionalization using Pd-catalysed cross-coupling or nucleophilic aromatic substitution reactions . The decyl alkyl chain improves the solubility of the end product and modifies the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels .

Biochemical Pathways

This compound is involved in the synthesis of semiconducting molecules, particularly in the creation of donor-acceptor-donor (D-A-D) type dye sensitizer for dye-sensitized solar cells (DSSCs) . It is also used as an end-capping precursor for thiophene/thiophene-phenylene type semiconducting oligomers .

Pharmacokinetics

Its solubility and thermal stability are crucial for its function in the synthesis of semiconducting molecules .

Result of Action

The use of this compound as an end-capping reagent results in semiconducting molecules with high charge mobilities up to 0.4 cm²/Vs . It also contributes to the production of semiconducting liquid crystal materials .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the compound’s boiling point is 340.4±22.0 °C at 760 mmHg , indicating that it can withstand high temperatures. This thermal stability is essential for its role in the synthesis of semiconducting molecules .

Analyse Biochimique

Biochemical Properties

2-Bromo-5-decylthiophene plays a significant role in biochemical reactions, particularly in the synthesis of semiconducting materials. It interacts with various enzymes and proteins through its bromine functional group, which facilitates further functionalization via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution reactions. These interactions are crucial for modifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the electronic properties of the resulting materials .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in the context of organic electronics, it can affect the charge mobility within cells, which is essential for the performance of devices like OFETs. Additionally, its interaction with cellular components can lead to changes in the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromine atom in its structure allows for the formation of covalent bonds with enzymes, leading to either inhibition or activation of these enzymes. This can result in changes in gene expression, as the compound may influence transcription factors or other regulatory proteins. The decyl chain also contributes to the compound’s ability to integrate into lipid membranes, affecting membrane fluidity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while this compound is relatively stable, it can undergo degradation under certain conditions, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function, necessitating careful consideration of its stability in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced charge mobility and improved electronic properties in semiconducting materials. At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and potential cytotoxicity. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s benefits are outweighed by its detrimental impacts .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into semiconducting materials. The compound can affect metabolic flux and metabolite levels, particularly in pathways related to lipid metabolism and energy production. Its integration into lipid membranes can alter membrane-associated processes, influencing overall cellular metabolism and function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-decylthiophene typically involves the bromination of 5-decylthiophene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction conditions often include room temperature and a reaction time of several hours to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with stirrers, condensers, and temperature control systems to maintain optimal reaction conditions . The product is then purified using techniques such as distillation or recrystallization to achieve high purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-5-decylthiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic aromatic substitution reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are commonly used to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are used.

Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran or toluene are employed.

Major Products: The major products formed from these reactions include various substituted thiophene derivatives and extended conjugated systems used in organic electronics .

Applications De Recherche Scientifique

2-Bromo-5-decylthiophene has a wide range of applications in scientific research, including:

Organic Electronics: It is used as a building block for the synthesis of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) materials.

Dye-Sensitized Solar Cells (DSSCs): The compound is an ideal candidate for synthesizing donor-acceptor-donor (D-A-D) type dye sensitizers.

Semiconducting Materials: It is used in the preparation of semiconducting liquid crystal materials and other organic semiconductors.

Comparaison Avec Des Composés Similaires

2-Bromo-5-hexylthiophene: Similar to 2-Bromo-5-decylthiophene but with a shorter hexyl chain, affecting solubility and thermal properties.

2-Bromo-5-octylthiophene: Features an octyl chain, offering a balance between solubility and stability.

Uniqueness: this compound stands out due to its longer decyl chain, which significantly enhances the solubility and thermal stability of the end products. This makes it particularly suitable for applications requiring high-performance semiconducting materials .

Propriétés

IUPAC Name |

2-bromo-5-decylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BrS/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15)16-13/h11-12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGUNQPKOOEOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30730500 | |

| Record name | 2-Bromo-5-decylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514188-72-8 | |

| Record name | 2-Bromo-5-decylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

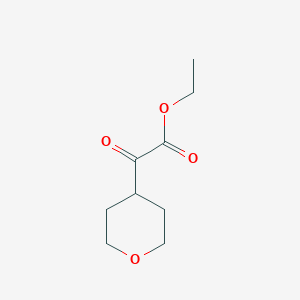

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B1373828.png)

![3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1373839.png)

![3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B1373845.png)